N-Phenyl-1H-pyrazol-4-amine
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Overview
Description
N-Phenyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and an amino group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science . The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions . Another method includes the reaction of phenylhydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production often employs catalytic methods to enhance yield and selectivity. For instance, the use of iron or ruthenium catalysts in the dehydrogenative coupling of hydrazines with diols has been reported to produce pyrazole derivatives efficiently . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl-pyrazole derivatives.
Scientific Research Applications
N-Phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these proteins by binding to their active sites, thereby blocking their function . This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison: N-Phenyl-1H-pyrazol-4-amine is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other aminopyrazoles . The phenyl group also imparts additional biological activity, making it a more versatile compound for medicinal and industrial applications .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-phenyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11) |
InChI Key |
NDFWQCLGGNIQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNN=C2 |
Origin of Product |
United States |
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